3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS No.: 1306738-89-5
Cat. No.: VC2680394
Molecular Formula: C7H6N4O2
Molecular Weight: 178.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1306738-89-5 |
|---|---|
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| IUPAC Name | 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C7H6N4O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H2,8,10)(H,12,13) |
| Standard InChI Key | PYFBZFHVWCARRH-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2C=C1C(=O)O)N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1C(=O)O)N |
Introduction
3-Amino124triazolo[4,3-a]pyridine-6-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and synthetic applications. The specific compound features an amino group and a carboxylic acid group attached to the triazolopyridine ring system, which enhances its reactivity and potential uses.
Synthesis Methods
The synthesis of triazolopyridine derivatives often involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones. For triazolo[4,3-a]pyridine derivatives, a mild and efficient one-pot synthesis method has been developed using 2-hydrazinopyridine and aromatic aldehydes at room temperature .
Synthesis Overview
| Reagents | Conditions | Product |
|---|---|---|
| 2-Hydrazinopyridine, Aromatic Aldehydes | Room Temperature, One-Pot | Substituted Triazolo[4,3-a]pyridines |
Biological and Synthetic Significance
Triazolopyridines are of interest due to their potential biological activities, including antimicrobial and anticancer properties. The presence of an amino group and a carboxylic acid in 3-Amino triazolo[4,3-a]pyridine-6-carboxylic acid could enhance its reactivity and interaction with biological targets.
Potential Applications
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Pharmaceutical Industry: As a building block for synthesizing more complex molecules with potential therapeutic applications.
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Research: In studies related to heterocyclic chemistry and drug discovery.
Handling and Safety
Handling of such compounds requires caution due to their potential reactivity and biological activity. It is essential to follow standard laboratory safety protocols when working with these chemicals.
Safety Precautions
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Use protective equipment (gloves, goggles).
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Work in a well-ventilated area.
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Follow proper disposal procedures.
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